molecular formula C20H15ClN2S B2960796 (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-71-3

(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2960796
CAS No.: 476669-71-3
M. Wt: 350.86
InChI Key: IYQNFRQERGNBLG-YVLHZVERSA-N
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Description

(Z)-3-(4-Chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative featuring a 4-chlorophenyl group and a 3,4-dimethylphenyl-substituted thiazole ring. The Z-configuration of the acrylonitrile moiety ensures a planar geometry, critical for intermolecular interactions in both solid-state packing and biological targeting .

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S/c1-13-3-6-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-4-7-18(21)8-5-15/h3-10,12H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQNFRQERGNBLG-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The synthesized thiazole derivative is then coupled with a chlorophenylacetonitrile derivative through a Knoevenagel condensation reaction. This reaction is typically carried out in the presence of a base such as piperidine or pyridine under reflux conditions.

    Isomerization: The final step involves the isomerization of the product to obtain the (Z)-isomer. This can be achieved through selective crystallization or by using specific catalysts that favor the formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
Target Compound 4-Chlorophenyl, 3,4-dimethylphenyl ~352.6* High lipophilicity, planar Z-configuration
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile 4-Chlorophenyl, nitro, hydroxy 383.8 Polar, moderate solubility
1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) Piperazine, dimethylphenyl 422.2 VEGFR-2 inhibition (predicted)
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (2) Benzothiazolyl, 4-chlorophenyl Not reported Antioxidant (DPPH assay)

*Calculated based on molecular formula.

Biological Activity

(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring linked to two phenyl groups, one of which is substituted with a chlorine atom. The synthesis typically involves multi-step reactions starting from 2-bromo-1-(3,4-dimethylphenyl)ethanone and appropriate thiazole precursors. The final product is obtained through condensation reactions and purification processes .

Table 1: Structural Characteristics

PropertyDetails
Molecular FormulaC20H16ClN3S
Molecular Weight365.88 g/mol
IUPAC Name(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethylanilino)prop-2-enenitrile
PurityTypically >95%

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl rings enhances cytotoxicity .

Case Study: Cytotoxic Effects

In a study assessing the cytotoxicity against HT29 and Jurkat cell lines, the compound showed IC50 values significantly lower than those of standard treatments, indicating potent antitumor activity. The interaction with Bcl-2 protein was characterized through molecular dynamics simulations, revealing hydrophobic interactions as a key mechanism .

Antimicrobial Activity

Thiazole derivatives are known for their antibacterial and antifungal properties. The compound has been evaluated for its effectiveness against various microbial strains. Initial results indicate promising antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 < Doxorubicin
AntibacterialEffective against Gram-positive strains
Anti-inflammatoryReduced cytokine levels

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through modulation of apoptotic pathways.
  • Antioxidant Properties : It may reduce oxidative stress in cells, contributing to its protective effects against inflammation and cancer.

Q & A

Q. What are the recommended synthetic routes for (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and what reaction conditions optimize yield?

The compound can be synthesized via base-catalyzed condensation of substituted benzaldehydes with acetonitrile derivatives. For example, analogous thiazole-acrylonitrile derivatives are synthesized using aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and nitriles (e.g., (4-substituted phenyl)acetonitrile) in solvents like DMF or ethanol, with piperidine as a catalyst . Key parameters include temperature control (room temperature to reflux) and reaction time (8–24 hours). Purification often involves column chromatography with gradients of methanol/water or ethyl acetate/hexane .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

The Z-geometry is determined via single-crystal X-ray diffraction (SC-XRD), which reveals bond angles and torsion angles between substituents. For structurally similar compounds, SC-XRD analysis confirmed the Z-configuration by showing the spatial arrangement of the chlorophenyl and thiazole groups on opposite sides of the double bond . Complementary techniques like NOESY NMR can detect through-space interactions between protons on adjacent substituents to support the stereochemistry .

Q. What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns protons and carbons in the thiazole, acrylonitrile, and aromatic regions. For example, thiazole protons typically appear at δ 7.5–8.5 ppm, while acrylonitrile carbons resonate at ~115–120 ppm .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., chlorine atoms contribute distinct M+2 peaks) .
  • IR Spectroscopy : Confirms nitrile stretching vibrations (~2200–2250 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or phenyl rings) influence biological activity?

Structure-activity relationship (SAR) studies on analogous thiazole-acrylonitriles reveal that electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance anticancer or antimicrobial activity by increasing electrophilicity and target binding. For example, 3,4-dichlorophenyl substituents improved inhibition of protein-protein interactions in eukaryotic translation initiation factors (eIF4E/eIF4G) . Conversely, methoxy groups reduce activity due to steric hindrance . Computational docking studies can predict binding affinities to targets like kinases or tubulin .

Q. How can researchers resolve contradictions in reported biological data for this compound class?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. To address this:

  • Perform HPLC purity analysis (>95% purity required) .
  • Standardize biological assays using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validate results across multiple models (e.g., in vitro vs. in vivo) .

Q. What are the challenges in isolating Z/E isomers, and how can they be mitigated?

Isomerization can occur during synthesis or purification. To separate Z/E isomers:

  • Use reverse-phase HPLC with acidic mobile phases (0.1% formic acid) to enhance resolution .
  • Optimize crystallization conditions (e.g., slow evaporation in ethyl acetate) to favor the Z-isomer .
  • Monitor isomer ratios via 1H NMR by integrating diagnostic vinyl proton peaks .

Q. Which analytical techniques are most effective for studying degradation products or metabolites?

  • LC-MS/MS : Identifies metabolites via fragmentation patterns. For example, oxidative degradation products may show +16 Da mass shifts .
  • Stability studies : Expose the compound to accelerated conditions (e.g., 40°C/75% humidity) and track degradation using UV-Vis or NMR .

Methodological Considerations

Q. How can researchers design experiments to evaluate the compound’s mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ values for kinases) using fluorescence-based substrates .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation upon compound binding .
  • RNA-seq/proteomics : Identify downstream pathways affected by treatment .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Nanoformulation : Use liposomes or polymeric nanoparticles to increase circulation time .
  • Co-solvent systems : Employ DMSO/PEG-400 mixtures for intravenous administration .

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